molecular formula C8H7ClN2S B2665255 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole CAS No. 1025025-95-9

3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole

Cat. No.: B2665255
CAS No.: 1025025-95-9
M. Wt: 198.67
InChI Key: UNEDDLHARAUZKH-UHFFFAOYSA-N
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Description

3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole is a heterocyclic compound that features both a thiophene and a pyrazole ring. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry . The presence of a chlorine atom on the thiophene ring and a methyl group on the pyrazole ring makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorothiophene-2-carbaldehyde with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring . The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the chlorine atom and the methyl group can influence its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorothiophen-2-yl)-5-methyl-1H-pyrazole
  • 3-(3-bromothiophen-2-yl)-5-methyl-1H-pyrazole
  • 3-(3-chlorothiophen-2-yl)-5-ethyl-1H-pyrazole

Uniqueness

3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole is unique due to the specific positioning of the chlorine atom on the thiophene ring and the methyl group on the pyrazole ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c1-5-4-7(11-10-5)8-6(9)2-3-12-8/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEDDLHARAUZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=C(C=CS2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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